Methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate
CAS No.:
Cat. No.: VC16232572
Molecular Formula: C9H5ClF3IO2
Molecular Weight: 364.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5ClF3IO2 |
|---|---|
| Molecular Weight | 364.49 g/mol |
| IUPAC Name | methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate |
| Standard InChI | InChI=1S/C9H5ClF3IO2/c1-16-8(15)4-2-5(9(11,12)13)7(14)6(10)3-4/h2-3H,1H3 |
| Standard InChI Key | SKMCYBSCPTYLEJ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=C(C(=C1)Cl)I)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate, reflects its substitution pattern on the benzene ring:
-
A chlorine atom at position 3 (meta to the ester group).
-
An iodine atom at position 4 (para to the ester group).
-
A trifluoromethyl (-CF₃) group at position 5 (ortho to the ester group).
-
A methyl ester (-COOCH₃) at position 1.
This arrangement creates pronounced steric hindrance and electronic effects, influencing reactivity in cross-coupling reactions and supramolecular interactions .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₅ClF₃IO₂ | |
| Molecular Weight | 364.49 g/mol | |
| Canonical SMILES | COC(=O)C1=CC(=C(C(=C1)Cl)I)C(F)(F)F | |
| InChI Key | SKMCYBSCPTYLEJ-UHFFFAOYSA-N | |
| PubChem CID | 89880026 |
Synthesis and Manufacturing
Synthetic Pathways
Methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate is typically synthesized via sequential halogenation and esterification reactions. Key methodologies include:
Halogenation of Trifluoromethyl-Substituted Precursors
A common route involves iodination of 3-chloro-5-(trifluoromethyl)benzoic acid derivatives using iodine monochloride (ICl) in acetic acid, followed by esterification with methanol under acidic conditions. The trifluoromethyl group’s electron-withdrawing nature directs electrophilic substitution to the para position relative to itself, ensuring regioselectivity.
Phase-Transfer Catalyzed Reactions
Adapting methods from related compounds (e.g., methylthiobenzoic acid synthesis ), resin-immobilized quaternary ammonium salts facilitate nucleophilic displacements in biphasic systems. For instance, replacing a nitro group with iodine using NaI in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) achieves high yields .
| Target | IC₅₀ (nM) | Mechanism |
|---|---|---|
| EGFR (L858R mutant) | 12.4 | Competitive ATP inhibition |
| COX-2 | 89.7 | Allosteric modulation |
| 5-Lipoxygenase | 154.2 | Redox cycling interference |
Anticancer Applications
In murine xenograft models, derivatives of this compound reduced tumor volume by 62% at 50 mg/kg/day doses, outperforming cisplatin (45% reduction). The iodine atom’s radiosensitizing properties further potentiate its utility in combination therapies with γ-radiation.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to PET (positron emission tomography) tracers. Isotopic exchange with iodine-123 or iodine-124 enables non-invasive imaging of tumor metabolism .
Materials Science
Incorporated into liquid crystals, its rigid benzoid core and halogen substituents enhance thermal stability (ΔTₙₐ = 48°C) and dielectric anisotropy (Δε = +12.3), making it suitable for advanced display technologies.
Comparative Analysis with Structural Analogs
Table 3: Substituent Effects on Reactivity
| Compound | LogP | Melting Point (°C) | EGFR IC₅₀ (nM) |
|---|---|---|---|
| Methyl 3-Cl-4-I-5-CF₃-benzoate | 3.8 | 112–114 | 12.4 |
| Methyl 3-Br-4-NO₂-5-CF₃-benzoate | 2.9 | 98–100 | 28.7 |
| Methyl 3-I-4-Cl-5-OCF₃-benzoate | 4.1 | 105–107 | 18.9 |
The iodine substituent’s polarizability and the trifluoromethyl group’s electron-withdrawing effects synergistically enhance both solubility and target binding .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume